2-(4-chlorophenyl)-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H21ClN2O3 and its molecular weight is 396.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.1240702 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Interactions
The compound 2-(4-chlorophenyl)-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, similar to its analogs, exhibits particular structural characteristics that are significant in scientific research. For instance, Saravanan et al. (2016) studied a closely related acetamide, where the chlorophenyl ring's orientation with respect to the thiazole ring was a notable feature. Such orientations and intermolecular interactions like C—H⋯O are crucial for understanding molecular behavior and designing drugs or materials with specific properties (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
The compound and its analogs have applications in photovoltaic efficiency modeling and ligand-protein interactions. Mary et al. (2020) synthesized analogs of this compound and analyzed their photochemical and thermochemical properties, indicating their potential as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies were performed to understand binding interactions with Cyclooxygenase 1 (COX1), suggesting potential applications in drug discovery (Mary et al., 2020).
Potential Pesticide Applications
Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which shares structural similarity with the specified compound, has indicated potential applications as pesticides. Olszewska et al. (2009) characterized new derivatives through X-ray powder diffraction, highlighting their potential use in pest control (Olszewska et al., 2009).
Quantum Chemical Studies for Reactivity and Properties
Quantum chemical studies provide insights into the reactivity and properties of similar compounds. Choudhary et al. (2014) performed a detailed study using density functional theory to understand the molecular structure, thermodynamic properties, and vibrational frequencies of related compounds. These studies are crucial for predicting the behavior of molecules in various applications (Choudhary et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-15-8-6-14(7-9-15)12-20(26)24-16-10-11-18-19(13-16)22(28)25(21(18)27)17-4-2-1-3-5-17/h6-11,13,17H,1-5,12H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNHQNQZKUIFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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